Ethyl 3-bromo-4-iodobenzoate
Overview
Description
Ethyl 3-bromo-4-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2 It is a halogenated aromatic ester, characterized by the presence of both bromine and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-iodobenzoate can be synthesized through a multi-step process involving the bromination and iodination of ethyl benzoate. One common method involves the bromination of ethyl benzoate to form ethyl 3-bromobenzoate, followed by iodination to yield this compound. The reaction conditions typically involve the use of bromine and iodine reagents in the presence of a catalyst or under specific temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-4-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts and boron reagents under mild conditions.
Heck Coupling: Utilizes palladium catalysts and alkenes in the presence of a base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Yield various substituted benzoates depending on the nucleophile used.
Coupling Reactions: Produce biaryl compounds or other complex structures.
Reduction Reactions: Form the corresponding alcohols or other reduced products.
Scientific Research Applications
Ethyl 3-bromo-4-iodobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-iodobenzoate in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are subjects of ongoing research.
Comparison with Similar Compounds
- Ethyl 3-bromobenzoate
- Ethyl 4-iodobenzoate
- Ethyl 3-iodobenzoate
Comparison: Ethyl 3-bromo-4-iodobenzoate is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to compounds with only one halogen substituent. This dual halogenation allows for more versatile synthetic applications and the potential for creating more complex molecules through sequential reactions .
Properties
IUPAC Name |
ethyl 3-bromo-4-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDNOULYVIEUBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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